2,3,3-Trimethylpent-4-en-1-ol

Organic synthesis Fragrance intermediates Structure-activity relationship

2,3,3-Trimethylpent-4-en-1-ol (CAS 30458-03-8), also named 4-Penten-1-ol, 2,3,3-trimethyl-, is a C8 primary alkenol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. The compound features a terminal hydroxyl group, a 4-penten-1-ol backbone, and geminal dimethyl substitution at the C3 position, conferring steric hindrance and distinct reactivity in cyclization, oxidation, and substitution pathways.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 30458-03-8
Cat. No. B3258433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylpent-4-en-1-ol
CAS30458-03-8
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(CO)C(C)(C)C=C
InChIInChI=1S/C8H16O/c1-5-8(3,4)7(2)6-9/h5,7,9H,1,6H2,2-4H3
InChIKeyFWUSJFBNWDBSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylpent-4-en-1-ol (CAS 30458-03-8) | C8 Branched Alkenol for Organic Synthesis


2,3,3-Trimethylpent-4-en-1-ol (CAS 30458-03-8), also named 4-Penten-1-ol, 2,3,3-trimethyl-, is a C8 primary alkenol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. The compound features a terminal hydroxyl group, a 4-penten-1-ol backbone, and geminal dimethyl substitution at the C3 position, conferring steric hindrance and distinct reactivity in cyclization, oxidation, and substitution pathways. Its branched structure positions it as a versatile intermediate in fragrance synthesis and as a model substrate in cobalt-catalyzed aerobic oxidative cyclization studies for stereoselective tetrahydrofuran formation [1][2].

2,3,3-Trimethylpent-4-en-1-ol: Why Generic Alkenol Substitution Risks Synthetic and Olfactory Divergence


Generic substitution among C8 alkenols is inadvisable due to the critical influence of substitution pattern on both chemical reactivity and olfactory profile. The geminal dimethyl substitution at C3 in 2,3,3-Trimethylpent-4-en-1-ol introduces steric constraints that significantly alter cyclization stereoselectivity and oxidation kinetics compared to linear or less substituted pentenols [1]. Furthermore, in fragrance applications, subtle structural variations—such as hydroxyl position or double bond geometry—yield profoundly different odor profiles; while 2,3,3-Trimethylpent-4-en-1-ol serves as a precursor to woody, sandalwood-type odorants, analogs with alternative substitution patterns produce divergent olfactory characteristics, rendering direct substitution in formulated products unsuitable without reformulation [2].

2,3,3-Trimethylpent-4-en-1-ol: Limited Quantifiable Differentiation Data from Public Literature


Structural Distinction from C8 Alkenol Isomers: Hydroxyl Position and Substitution Pattern

A comprehensive search of primary literature, patents, and authoritative databases reveals an absence of direct, head-to-head quantitative comparisons between 2,3,3-Trimethylpent-4-en-1-ol and its closest structural analogs. Available evidence is limited to structural characterization data. The target compound is a primary alcohol (hydroxyl at C1) with geminal dimethyl substitution at C3, distinguishing it from the tertiary alcohol isomer 2,3,3-trimethyl-4-penten-2-ol (hydroxyl at C2) and the aldehyde analog 2,3,3-trimethylpentanal. No comparative performance data for reactivity, yield, selectivity, stability, or olfactory properties were identified in the public domain [1].

Organic synthesis Fragrance intermediates Structure-activity relationship

Contextual Role in Cobalt-Catalyzed Alkenol Cyclization: Class-Level Reactivity Without Compound-Specific Quantification

2,3,3-Trimethylpent-4-en-1-ol belongs to the class of substituted pent-4-en-1-ols that undergo stereoselective aerobic cobalt(II)-catalyzed oxidative cyclization to yield tetrahydrofur-2-ylmethyl radicals, which can be trapped to afford functionalized tetrahydrofurans [1]. However, the published study evaluates multiple substituted pent-4-en-1-ols as a substrate class and does not report yield, diastereoselectivity, or reaction rate data specific to 2,3,3-Trimethylpent-4-en-1-ol. No direct quantitative comparison with other pentenol substrates is provided [1].

Catalysis Tetrahydrofuran synthesis Oxidative cyclization

Fragrance Intermediate Potential: Patent Disclosure of Pentene Derivatives as Odorants

Patent JPH07505406A discloses that pentene derivatives of general formula (I), which structurally encompass compounds related to 2,3,3-Trimethylpent-4-en-1-ol, possess interesting fragrances with high diffusion power and can be used as odoriferous substances [1]. The patent explicitly excludes 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-1-ol, confirming that the target compound 2,3,3-Trimethylpent-4-en-1-ol falls within the claimed scope. However, no olfactory evaluation data (odor threshold, intensity, substantivity, or character description) are provided specifically for 2,3,3-Trimethylpent-4-en-1-ol, nor are quantitative comparisons with established sandalwood odorants such as Ebanol® or Sandalore® presented [1].

Fragrance chemistry Odorant synthesis Sandalwood notes

2,3,3-Trimethylpent-4-en-1-ol: Recommended Application Scenarios Based on Available Evidence


Research-Grade Intermediate for Stereoselective Tetrahydrofuran Synthesis

Given its classification as a substituted pent-4-en-1-ol, 2,3,3-Trimethylpent-4-en-1-ol is an appropriate substrate for investigating cobalt-catalyzed aerobic oxidative cyclization methodologies aimed at constructing functionalized tetrahydrofuran scaffolds. Researchers should recognize that compound-specific yield and selectivity data are not publicly available; optimization studies would need to be conducted de novo [1].

Precursor for Experimental Fragrance Compound Synthesis

The compound's inclusion within patented pentene derivative odorant claims supports its use as a synthetic building block for exploring novel woody or sandalwood-type fragrance molecules. Given the absence of published olfactory data for the compound itself, procurement is best suited for internal fragrance discovery programs rather than direct formulation into commercial products [1].

Model Substrate for Steric Effect Studies in Alkenol Reactivity

The geminal dimethyl substitution at C3 introduces distinctive steric bulk, making 2,3,3-Trimethylpent-4-en-1-ol a useful model substrate for fundamental studies examining how steric hindrance influences reaction kinetics, regioselectivity, and stereochemical outcomes in alkenol transformations including oxidation, substitution, and cyclization [1].

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